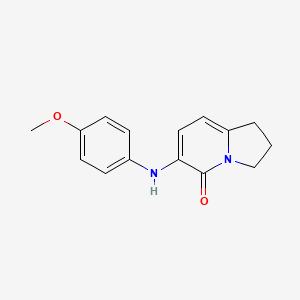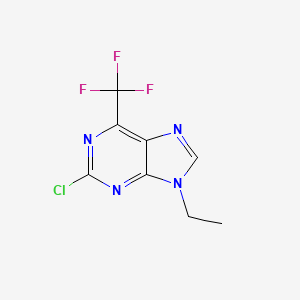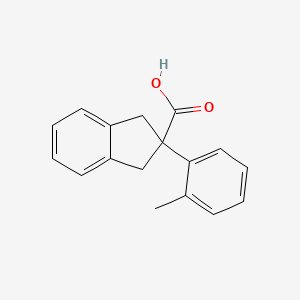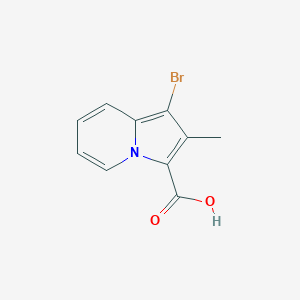![molecular formula C15H27BO2 B11861278 (trans-4'-Propyl-[1,1'-bi(cyclohexan)]-1-en-2-yl)boronic acid](/img/structure/B11861278.png)
(trans-4'-Propyl-[1,1'-bi(cyclohexan)]-1-en-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(trans-4’-Propyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid is a boronic acid derivative with a unique structure featuring a propyl group and a bicyclohexane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (trans-4’-Propyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclohexane core, which can be achieved through the hydrogenation of cyclohexene derivatives.
Boronic Acid Formation: The final step involves the formation of the boronic acid group, which can be achieved through the reaction of the corresponding boronate ester with a suitable boron source, such as boron tribromide.
Industrial Production Methods
Industrial production of (trans-4’-Propyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(trans-4’-Propyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to boronate esters.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions include various boronic acid derivatives, boronate esters, and coupled products from cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (trans-4’-Propyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid is used as a building block in organic synthesis. Its ability to undergo cross-coupling reactions makes it valuable for the construction of complex molecular architectures.
Biology
The compound has potential applications in biological research, particularly in the development of boron-containing drugs. Boronic acids are known to inhibit serine proteases, making them useful in medicinal chemistry.
Medicine
In medicine, boronic acid derivatives are explored for their potential as enzyme inhibitors and anticancer agents. The unique structure of (trans-4’-Propyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid may offer advantages in drug design.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and liquid crystals. Its boronic acid group allows for functionalization and incorporation into various materials.
Wirkmechanismus
The mechanism of action of (trans-4’-Propyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology and medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (trans,trans)-4’-Propyl-[1,1’-bi(cyclohexan)]-4-ol
- 4-(trans-4-Pentylcyclohexyl)phenyl (trans,trans)-4’-Propyl-[1,1’-bi(cyclohexane)]-4-carboxylate
- (Trans,trans)-4’-propyl-[1,1’-bi(cyclohexane)]-4-carboxylic acid 4-(trans-4-pentylcyclohexyl)phenyl ester
Uniqueness
What sets (trans-4’-Propyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid apart from similar compounds is its unique combination of a boronic acid group with a bicyclohexane structure
Eigenschaften
Molekularformel |
C15H27BO2 |
|---|---|
Molekulargewicht |
250.19 g/mol |
IUPAC-Name |
[2-(4-propylcyclohexyl)cyclohexen-1-yl]boronic acid |
InChI |
InChI=1S/C15H27BO2/c1-2-5-12-8-10-13(11-9-12)14-6-3-4-7-15(14)16(17)18/h12-13,17-18H,2-11H2,1H3 |
InChI-Schlüssel |
IJZWLLTVNCCMFP-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(CCCC1)C2CCC(CC2)CCC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11861197.png)


![2,6,7,8-Tetrachloroimidazo[1,2-a]pyridine](/img/structure/B11861222.png)


![3-[(Z)-benzylideneamino]quinazolin-4-one](/img/structure/B11861252.png)





![tert-Butyl 2-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11861273.png)

